

Pecavaptan (BAY 1753011) chemical structure and properties

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Compound of Interest		
Compound Name:	Pecavaptan	
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Pecavaptan (BAY 1753011): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pecavaptan (BAY 1753011) is an investigational, orally active, small molecule functioning as a dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking both V1a and V2 receptors, **Pecavaptan** aims to offer a balanced therapeutic approach by combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic benefits of V1a receptor blockade.[1] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **Pecavaptan**.

Chemical Structure and Properties

Pecavaptan is a complex heterocyclic molecule containing chlorobenzene and triazole moieties.

Chemical Structure

Figure 1: 2D Chemical Structure of Pecavaptan (BAY 1753011)

Chemical and Physicochemical Properties



A summary of the known chemical and physicochemical properties of **Pecavaptan** is provided in the table below. Experimentally determined properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Property	Value	Reference(s)
IUPAC Name	N/A	
Synonyms	BAY 1753011, BAY-1753011	[4]
CAS Number	1914998-56-3	[1]
Molecular Formula	С22H19Cl2F3N6O3	[4]
Molecular Weight	543.33 g/mol	[4]
SMILES	OINVALID-LINK CN1C(C2=CC=C(CI)C=C2)=N N(CC3=NN(C4=CC(CI)=CC=C 4)C(INVALID-LINK C)=N3)C1=O	[1]
Predicted LogP	N/A	
Predicted Solubility	N/A	_
Predicted pKa	N/A	

Pharmacological Properties Mechanism of Action

Pecavaptan is a potent and balanced dual antagonist of the vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein coupled receptors (GPCRs).

V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle
cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By
blocking V1a receptors, **Pecavaptan** is expected to counteract this vasoconstriction, leading
to a reduction in systemic vascular resistance and afterload.

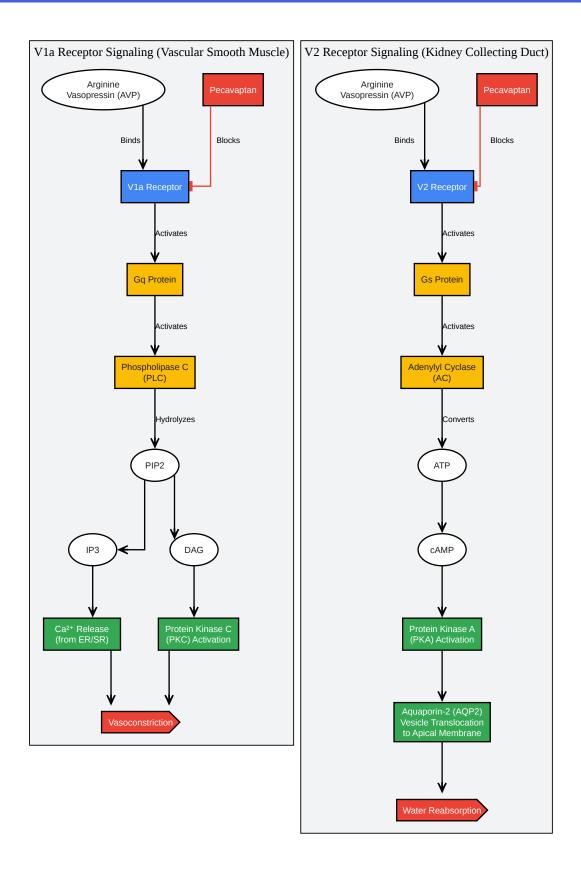


 V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane and subsequent water reabsorption. **Pecavaptan**'s antagonism of V2 receptors inhibits this process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in fluid retention.

Signaling Pathways

The antagonistic action of **Pecavaptan** on the V1a and V2 receptor signaling pathways is depicted below.





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Figure 2: Pecavaptan's Antagonism of Vasopressin Signaling Pathways



Receptor Binding Affinity and In Vitro Potency

Pecavaptan demonstrates high affinity and potent antagonism at both human and canine vasopressin receptors.

Target	Assay Type	Value (nM)	Reference(s)
Human V1a Receptor	Ki	0.5	[1]
Human V2 Receptor	Ki	0.6	[1]
Human V1a Receptor	IC ₅₀	3.6	[1]
Human V2 Receptor	IC50	1.7	[1]
Canine V1a Receptor	IC50	4.4	[1]
Canine V2 Receptor	IC50	1.3	[1]

Preclinical and Clinical Data In Vivo Studies in a Canine Model of Heart Failure

The efficacy of **Pecavaptan** was evaluated in a canine tachypacing-induced model of heart failure.

In conscious dogs with heart failure, a single intravenous dose of **Pecavaptan** resulted in significant improvements in cardiac output and a reduction in total peripheral resistance compared to placebo.

Parameter	Change with Pecavaptan (0.01- 0.3 mg/kg IV)	P-value vs. Placebo	Reference(s)
Cardiac Output (CO)	+0.26 ± 0.17 L/min	0.0086	
Cardiac Index (CI)	+0.58 ± 0.39 L/min/m ²	0.009	
Total Peripheral Resistance (TPR)	-5348.6 ± 3601.3 dyn·s/cm⁵	< 0.0001	



Clinical Trials

Pecavaptan has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in patients with congestive heart failure.[4]

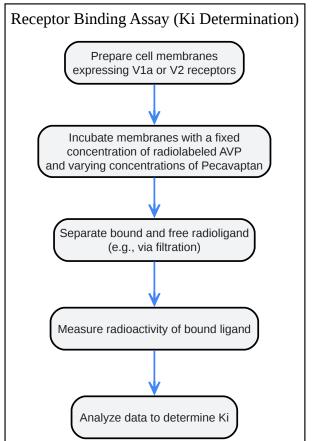
The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled study designed to assess the efficacy of **Pecavaptan** in patients with heart failure and persistent congestion. The trial consisted of two parts:

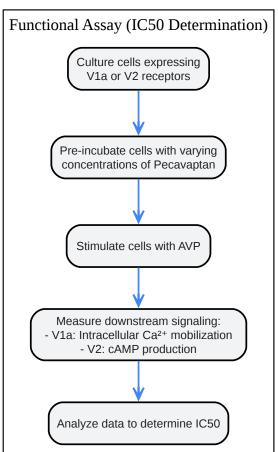
- Part A: Patients received **Pecavaptan** or placebo as adjunctive therapy to standard of care for 30 days.
- Part B: Patients were randomized to either continue with furosemide or switch to
 Pecavaptan as monotherapy for an additional 30 days.

Experimental ProtocolsIn Vitro Receptor Binding and Functional Assays

While specific, detailed protocols for the **Pecavaptan** studies are not publicly available, a general methodology for vasopressin receptor binding and functional assays is described below.







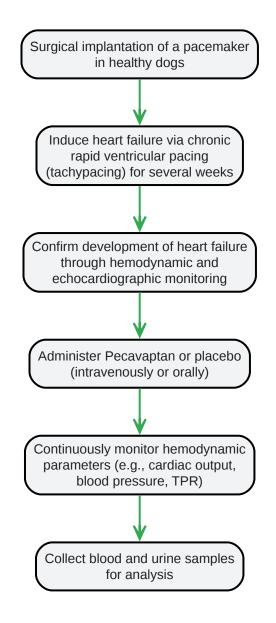
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Figure 3: General Workflow for In Vitro Receptor Assays

Canine Tachypacing-Induced Heart Failure Model

The in vivo studies of **Pecavaptan** utilized a well-established canine model of heart failure induced by rapid cardiac pacing.





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Figure 4: Experimental Workflow for the Canine Heart Failure Model

Conclusion

Pecavaptan is a novel dual vasopressin V1a/V2 receptor antagonist with a promising pharmacological profile for the potential treatment of congestive heart failure. Its balanced antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic effects. The preclinical data in a canine model of heart failure demonstrated improvements in cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic potential and safety profile in patients.



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